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Zirconium(IV)carbonate

Cat. No.: B12059663
M. Wt: 461.80 g/mol
InChI Key: ATOBHHXNLBEYRE-UHFFFAOYSA-N
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Description

Significance in Contemporary Inorganic Chemistry and Materials Science

The importance of Zirconium(IV) carbonate in modern science is extensive, primarily due to its role as a key intermediate and precursor in the synthesis of advanced materials. chemimpex.com Its high thermal stability and resistance to corrosion make it an ideal starting material for high-performance coatings and zirconium-based ceramics used in demanding environments, such as the aerospace and automotive industries. chemimpex.com Upon heating, it converts to zirconium oxide (zirconia), a critical material in the fabrication of solid oxide fuel cells, dental ceramics, and durable ceramic glazes. chemimpex.comsamaterials.com

In the field of catalysis, Zirconium(IV) carbonate is used as a precursor for zirconium-based catalysts that can enhance the efficiency of various chemical reactions. chemimpex.comsamaterials.com Furthermore, its derivatives, such as ammonium (B1175870) zirconium carbonate (AZC), are widely employed as cross-linking agents in the paper and coatings industries. bluestonemc.comnii.ac.jp This cross-linking ability improves the water resistance and structural integrity of materials by forming stable bonds with polymers. bluestonemc.com Other significant applications include its use as a coagulant in water purification processes and as a starting material for synthesizing advanced materials like specialized nanomaterials and ion-exchange resins. chemimpex.comsamaterials.com

Table 1: Physical and Chemical Properties of Basic Zirconium Carbonate

PropertyValueReference
AppearanceWhite powder chemimpex.com
CAS Number57219-64-4 chemimpex.com
Common FormulaZr(OH)₂CO₃·ZrO₂ chemimpex.com
SolubilityInsoluble in water; soluble in hot concentrated acids and ammonium carbonate solutions. samaterials.com
Decomposition Temperature135 °C chemimpex.com

Overview of Zirconium(IV) Coordination Chemistry Relevant to Carbonate Systems

The chemistry of Zirconium(IV) in aqueous carbonate solutions is characterized by the formation of various complex species. researchgate.net The speciation is highly dependent on solution conditions such as pH, zirconium concentration, and the relative proportions of carbonate and hydrogencarbonate ions. researchgate.netrsc.org In aqueous media, Zirconium(IV) readily forms polyoxo-species, but the presence of carbonate ligands leads to the formation of distinct monomeric and polynuclear carbonato-hydroxo complexes. researchgate.netrsc.org

Detailed research using techniques like Extended X-ray Absorption Fine Structure (EXAFS), Raman, and NMR spectroscopy has provided significant insight into these structures. rsc.orgrsc.orgresearchgate.net A key finding is that at sufficiently high carbonate concentrations, the formation of monomeric species is favored over polynuclear entities. researchgate.netrsc.org The most well-documented of these is the tetracarbonatozirconate(IV) complex, [Zr(CO₃)₄]⁴⁻. researchgate.netrsc.org Studies have confirmed that in this complex, four carbonate ions act as bidentate ligands, coordinating to the central zirconium ion. rsc.orgrsc.org

In addition to monomeric species, polynuclear complexes are also prevalent, particularly under conditions of lower carbonate concentration. researchgate.net These complexes often feature zirconium atoms linked by hydroxo bridges. researchgate.net For example, the crystal structure of ammonium di-μ-hydroxo-di[triscarbonatozirconate(IV)]tetrahydrate, (NH₄)₆[Zr(OH)(CO₃)₃]₂·4H₂O, reveals a dimeric species where two zirconium centers are bridged by hydroxide (B78521) groups, and each zirconium is also coordinated by three bidentate carbonate ligands. researchgate.net The degree of this polycondensation tends to decrease as the number of carbonate ligands per zirconium atom increases. researchgate.net This complex coordination behavior is fundamental to the compound's reactivity and its efficacy as a cross-linking agent, which relies on the substitution of these carbonate or hydroxo ligands. nii.ac.jp

Table 2: Selected Zirconium-Carbonate Complex Species in Aqueous Solution

Complex SpeciesStructural FeaturesKey Analytical MethodsReference
[Zr(CO₃)₄]⁴⁻Monomeric; Four bidentate carbonate ligands.EXAFS, Raman, 13C & 17O NMR, Potentiometry researchgate.netrsc.org
[Zr(OH)(CO₃)₃]₂⁶⁻Dimeric; Zirconium atoms linked by hydroxo bridges; Bidentate carbonate ligands.X-ray Crystallography researchgate.net
Polynuclear Carbonato-Hydroxo ComplexesPolymeric; Linked via hydroxo bridges; Fewer than four carbonate ligands per Zr.Potentiometry, Dialysis researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH16O10Zr3 B12059663 Zirconium(IV)carbonate

Properties

Molecular Formula

CH16O10Zr3

Molecular Weight

461.80 g/mol

IUPAC Name

carbonic acid;zirconium;heptahydrate

InChI

InChI=1S/CH2O3.7H2O.3Zr/c2-1(3)4;;;;;;;;;;/h(H2,2,3,4);7*1H2;;;

InChI Key

ATOBHHXNLBEYRE-UHFFFAOYSA-N

Canonical SMILES

C(=O)(O)O.O.O.O.O.O.O.O.[Zr].[Zr].[Zr]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Zirconium Iv Carbonate

Conventional Precipitation Approaches for Zirconium(IV) Carbonate Synthesis

Conventional precipitation is a primary method for synthesizing zirconium(IV) carbonate. This approach typically involves the reaction of a soluble zirconium salt with a carbonate source in an aqueous medium.

A common industrial method involves reacting an aqueous solution of zirconium oxychloride (ZrOCl₂) with ammonium (B1175870) bicarbonate (NH₄HCO₃) and ammonia (B1221849). google.com The pH is carefully controlled during this process. google.com Another route starts with zirconium sulfate (B86663), which is treated with ammonium carbonate to precipitate basic zirconium sulfate. justia.com This intermediate is then suspended in water and reacted with additional ammonium carbonate to form the final basic zirconium carbonate product. justia.comgoogle.com The resulting product is a moist, white, inhomogeneous powder or cake, typically containing around 40% zirconium dioxide (ZrO₂) by weight. smolecule.comdixonchew.co.uk

Key parameters that are controlled to ensure the desired product characteristics include pH, temperature, reactant concentrations, and stirring speed. For instance, one method specifies maintaining a pH of 6 and a temperature of 45°C while reacting zirconium oxychloride and ammonium bicarbonate solutions. google.com The careful control of these conditions is crucial for producing high-purity zirconium basic carbonate suitable for further processing. justia.comgoogle.com

Table 1: Conventional Precipitation Methods for Zirconium(IV) Carbonate

Zirconium PrecursorPrecipitating AgentKey ConditionsProduct Form
Zirconium Oxychloride (ZrOCl₂)Ammonium Bicarbonate & AmmoniapH and temperature control (e.g., pH 6, 45°C) google.comWhite insoluble solid in aqueous solution google.com
Zirconium Sulfate (Zr(SO₄)₂)Ammonium CarbonateTwo-step precipitation via basic zirconium sulfate intermediate justia.comAqueous paste/moist filter cake justia.comgoogle.com

Sol-Gel Procedures for Carbonate-Containing Zirconium(IV) Hydroxide (B78521)

Sol-gel synthesis offers a pathway to produce carbonate-containing zirconium(IV) hydroxide, a material closely related to zirconium carbonate. This method allows for excellent control over the material's properties at the nanoscale.

In one approach, zirconium hydroxide nanoparticles are produced through the controlled hydrolysis of zirconium carbonate in nitric acid, followed by gentle heating. usc.edu.auacs.orgacs.org This process yields transparent, colorless gels from concentrated sols upon drying at ambient temperature. usc.edu.auacs.orgacs.org The resulting nanoparticles have been characterized as plate-like structures, demonstrating a high degree of short-range order. usc.edu.auacs.orgacs.org

Another sol-gel route involves the hydrolysis of zirconium alkoxide precursors, such as zirconium propoxide, to form zirconium hydroxide. acs.org While this method primarily targets zirconia synthesis, the incorporation of carbonate can be achieved by controlling the atmospheric conditions or additives during gelation and aging. The sol-gel process is particularly advantageous for creating materials with high surface area and controlled porosity.

Table 2: Sol-Gel Synthesis of Carbonate-Containing Zirconium Materials

Zirconium PrecursorMethodProductReference
Zirconium CarbonateControlled hydrolysis in nitric acid, followed by heating (70°C)Zirconium hydroxide nanoparticles (plate-like, 2.8 nm width) usc.edu.auacs.orgacs.org
Zirconium Propoxide / Zirconium OxychlorideHydrolysis followed by thermal dryingNanocrystalline zirconia with potential for carbonate incorporation acs.org

Bio-Carbonation Routes for Nano-Zirconium(IV) Carbonate Formation

Emerging "green" synthesis methods utilize biological processes to produce nanomaterials under eco-friendly conditions. Bio-carbonation is one such novel route for creating nano-sized zirconium carbonate.

This method employs the enzymatic hydrolysis of urea (B33335) by the urease enzyme, often extracted from plant sources like Canavalia ensiformis (jack bean). arabjchem.org The enzyme catalyzes the breakdown of urea to generate carbonate ions in a controlled and homogeneous manner within the reaction solution. arabjchem.org When this is done in the presence of dissolved zirconium salts, it leads to the homogeneous precipitation of zirconium carbonate nanoparticles. arabjchem.orgresearchgate.net This biological approach avoids the high energy demands and harsh chemicals associated with some conventional methods. researchgate.net

The resulting nano-zirconium carbonate particles are noted for their high homogeneity and small particle size compared to those from traditional chemical precipitation. arabjchem.orgresearchgate.net Research has shown this method successfully produces spherical zirconium carbonate nanoparticles. researchgate.net Furthermore, plant extracts, such as from Azadirachta indica (neem), can serve as both reducing and capping agents in the biogenic synthesis of zirconia nanoparticles from precursors like zirconium oxychloride, highlighting a broader trend in green chemistry for zirconium material synthesis. nih.govsciencepublishinggroup.com

Preparation of Soluble Anionic Zirconium(IV) Carbonate Complexes

While basic zirconium carbonate is insoluble in water, it can be converted into soluble anionic complexes, most notably ammonium zirconium carbonate (AZC) and potassium zirconium carbonate (KZC). dixonchew.co.ukgoogle.com These solutions are valuable in applications requiring a soluble source of zirconium in an alkaline environment. google.com

Ammonium zirconium carbonate is typically prepared by reacting basic zirconium carbonate with an aqueous solution of ammonium carbonate. google.com The reaction is often aided by heating. google.com The molar ratio of carbonate to zirconium is a critical parameter; for instance, reacting basic zirconium carbonate with 1.0 to 1.5 moles of ammonium carbonate per mole of the zirconium precursor yields a stable solution. google.com The resulting product is a clear, alkaline solution containing anionic hydroxylated zirconium polymers, often stabilized with acids like tartaric acid to improve storage stability. connectchemicals.com

Similarly, potassium zirconium carbonate (KZC) is prepared by heating basic zirconium carbonate with a potassium carbonate solution. google.com An alternative route involves reacting a zirconium compound like basic zirconium carbonate with an alkali metal bicarbonate, such as potassium bicarbonate, at a bicarbonate-to-zirconium molar ratio of 4:1 or greater. google.com

Table 3: Synthesis of Soluble Anionic Zirconium Carbonate Complexes

ComplexPrecursorsKey Reaction DetailsReference
Ammonium Zirconium Carbonate (AZC)Basic Zirconium Carbonate, Ammonium CarbonateReaction at ambient or elevated temperatures; Carbonate:Zr molar ratio of 1.0-1.5 google.com google.com
Potassium Zirconium Carbonate (KZC)Basic Zirconium Carbonate, Potassium BicarbonateBicarbonate:Zr molar ratio ≥ 4:1 google.com google.com

Zirconium(IV) Carbonate as a Versatile Precursor for Advanced Materials

Zirconium basic carbonate is a cornerstone intermediate, primarily because it can be readily converted into other high-value zirconium compounds and materials. abscomaterials.comnorkem.comamericanelements.com Its utility stems from its reactivity and decomposition behavior. smolecule.com

One of the most significant applications of zirconium carbonate is as a precursor for zirconium oxide (ZrO₂), also known as zirconia. smolecule.comamericanelements.com Zirconia is a highly sought-after ceramic material known for its hardness, chemical inertness, and thermal resistance. sabinet.co.zaresearchgate.net

The conversion is achieved through calcination, a high-temperature thermal decomposition process. smolecule.com Upon heating, zirconium basic carbonate decomposes, releasing water and carbon dioxide to yield zirconium oxide. smolecule.com The decomposition typically occurs in stages, with water loss between 100-200°C and carbonate decomposition starting around 200-400°C. smolecule.com The final crystallization into zirconia polymorphs (monoclinic and tetragonal) occurs at temperatures above 500°C. smolecule.comarabjchem.org

This pathway is used to produce high-purity zirconia powders, where the characteristics of the final oxide, such as particle size and surface area, are influenced by the initial precipitation and calcination conditions. abscomaterials.com These powders are fundamental to manufacturing advanced zirconia-based ceramics for applications ranging from dental implants to thermal barrier coatings. dhairyainternational.insabinet.co.zaresearchgate.net For example, yttria-stabilized zirconia can be produced using zirconium carbonate and yttrium carbonate precursors, which are then processed in an argon plasma. sabinet.co.za Another method involves reacting zirconium carbonate with yttrium nitrate (B79036) and nitric acid to create a sol that is spun into fibers and heat-treated to produce ultra-high temperature zirconia ceramic fibers. google.com

Zirconium(IV) carbonate also serves as a starting material for the synthesis of zirconium phosphates (ZrP). mdpi.com Mesoporous zirconium phosphate (B84403), a material with high surface area and acidity, can be synthesized in a basic medium using zirconium carbonate as the zirconium source. researchgate.netcapes.gov.br This approach has been reported to produce materials with remarkable thermal stability and catalytic activity. researchgate.net

A specific method for preparing crystalline α-zirconium phosphate (α-Zr(HPO₄)₂·H₂O) involves dissolving zirconium carbonate in water and reacting it with phosphoric acid (H₃PO₄) in the presence of hydrofluoric acid (HF). google.com In one example, 1 mole of zirconium carbonate is reacted with 2.4 moles of phosphoric acid and 1.3 moles of hydrofluoric acid at 70°C for 3 hours to yield hexagonal, plate-like crystals of α-zirconium phosphate. google.com This demonstrates the direct utility of zirconium carbonate in creating structured phosphate materials. mdpi.comgoogle.com

Facilitation of Zirconium-Surfactant Mesophase Formation

The use of basic zirconium(IV) carbonate complexes as precursors is a notable method for the synthesis of zirconium-surfactant mesophases. These precursors are instrumental in forming new materials with structured porosity. Research has demonstrated that basic zirconium carbonate complexes can effectively be used to create these organized structures. cpts.com.uanbuv.gov.uasciencechina.cnenseignementsup-recherche.gouv.fr

The synthesis process involves the interaction of these zirconium carbonate complexes with surfactants. For instance, a zirconium carbonate complex can be prepared from aqueous solutions of zirconyl chloride (ZrOCl₂) and potassium carbonate (K₂CO₃). cpts.com.uanbuv.gov.ua This complex then interacts with a surfactant in a controlled manner, leading to the self-assembly of a hybrid mesophase structure. This method contrasts with other routes that might use zirconium alkoxides or sulfates as precursors. mdpi.comconicet.gov.aracs.org The carbonate-based route offers an alternative pathway, particularly for creating materials like zirconium silicate (B1173343) aerogels, where the initial formation of the zirconium carbonate complex is a critical step before subsequent reactions. cpts.com.uanbuv.gov.ua In some methodologies, a zirconium carbonate complex, along with a phosphorus source like (NH₄)₂HPO₄ and a surfactant such as tetradecyltrimethylammonium bromide (TTBr), is used in a basic medium to produce mesoporous zirconium phosphate, showcasing the versatility of the carbonate precursor in different chemical environments. nih.govsemanticscholar.org

The underlying mechanism often involves an Evaporation-Induced Self-Assembly (EISA) process, where the solvent is slowly removed, causing the concentration of the surfactant to exceed its critical micelle concentration. mdpi.com This triggers the self-assembly of surfactant micelles, around which the inorganic zirconium species organize, forming an ordered mesostructure. The choice of precursor, such as a zirconium carbonate complex, influences the hydrolysis and condensation kinetics, which are critical for achieving a well-ordered final material. conicet.gov.ar

Zirconium PrecursorCo-reagents/SurfactantsResulting Mesophase/MaterialReference
Zr(IV) basic carbonate complexesSurfactantsZirconium-surfactant mesophase cpts.com.uanbuv.gov.uasciencechina.cn
Zirconium carbonate complex (from ZrOCl₂ and K₂CO₃)Na₂SiO₃ solutionZirconium silicate hydrogel (precursor to aerogel) cpts.com.uanbuv.gov.ua
Zirconium carbonate complex(NH₄)₂HPO₄, Tetradecyltrimethylammonium bromide (TTBr)Mesoporous Zirconium Phosphate nih.govsemanticscholar.org

Formation of Nanosized Zirconia and Sulfated Zirconia from Precursors

Zirconium(IV) carbonate and its derivatives, particularly ammonium zirconium carbonate (AZC), are highly effective precursors for the synthesis of both nanosized zirconia (ZrO₂) and sulfated zirconia. These materials are of significant interest due to their catalytic and structural properties.

Nanosized Zirconia: A novel and cost-effective method involves using commercial ammonium zirconium carbonate as the starting material. researchgate.netresearchgate.net In one method, an aqueous solution of AZC is prepared and aged at room temperature. During aging, the evaporation of ammonia and moisture leads to an increase in viscosity, eventually forming a transparent monolith. researchgate.netsabinet.co.za This monolith, a form of hydrous zirconia, can then be calcined at various temperatures to produce zirconia nanoparticles. researchgate.net The calcination temperature plays a crucial role in the final crystalline phase and size of the zirconia particles. For instance, calcination at 600 °C can yield tetragonal phase zirconia. researchgate.netsabinet.co.za An exothermic peak observed around 450 °C in differential thermal analysis (DTA) corresponds to the crystallization of the amorphous hydrous zirconia into its crystalline form. researchgate.net

Another approach utilizes an argon plasma to process zirconium carbonate precursors, which are milled and dried before being introduced into the plasma. This technique can produce a mixture of monoclinic and tetragonal phase zirconia nanoparticles. sabinet.co.za Research has also explored biocarbonation methods, where enzymatic hydrolysis of urea produces carbonate ions in the presence of zirconium salts, leading to the precipitation of zirconium carbonate nanoparticles. Subsequent thermal treatment converts these into nanosized zirconia.

The particle size of the resulting zirconia is typically in the nanometer range. Dynamic light scattering of the initial AZC sols can confirm the presence of nanosized particles, and transmission electron microscopy (TEM) of the resulting materials has shown nanocrystals in the range of 5 to 7 nm. researchgate.netresearchgate.net

Sulfated Zirconia: The same ammonium zirconium carbonate precursor route can be adapted to produce sulfated zirconia, a strong solid acid catalyst. The process begins similarly, with the formation of a zirconia monolith or gel from an AZC solution. researchgate.netsabinet.co.za Before the final calcination step, the material is sulfated. This is typically achieved by treating the hydrous zirconia with sulfuric acid (H₂SO₄). researchgate.netsabinet.co.zajeeng.net The amount of sulfuric acid used can be varied to control the final sulfur content in the catalyst. researchgate.net

After sulfation, the material is filtered, dried, and calcined, typically at a temperature around 600-650 °C for one to three hours. researchgate.netsabinet.co.zajeeng.net An interesting finding is that while pure zirconia may form different phases upon annealing, the sulfated samples tend to preserve the tetragonal phase, which is often desirable for catalytic applications. researchgate.netresearchgate.net The sulfation process can lead to some agglomeration of the primary nanoparticles. sabinet.co.za This method provides a low-cost and efficient pathway to high-purity sulfated zirconia catalysts from an inexpensive commodity chemical. researchgate.net

Target MaterialPrecursorSynthesis Method SummaryKey ParametersResulting Product CharacteristicsReference
Nanosized ZirconiaAmmonium Zirconium Carbonate (AZC)Aging of AZC solution to form a monolith, followed by calcination.Calcination Temp: 300-800 °CNanosized zirconia (5-7 nm crystals); tetragonal phase at 600 °C. researchgate.netsabinet.co.za
Nanosized ZirconiaZirconium CarbonateMilling of precursor followed by argon plasma processing.Plasma Power: 7-34 kWMixture of monoclinic and tetragonal phases. sabinet.co.za
Sulfated ZirconiaAmmonium Zirconium Carbonate (AZC)Aging of AZC solution, addition of H₂SO₄, followed by filtration and calcination.Sulfating Agent: H₂SO₄; Calcination: ~600 °C for 1 hrNanosized sulfated zirconia with an average crystallite size of 4 nm; preserves tetragonal phase. researchgate.netsabinet.co.za
Sulfated ZirconiaZirconium Hydroxide (derived from Zirconyl Chloride)Precipitation of Zr(OH)₄, followed by wet impregnation with H₂SO₄ and calcination.Sulfating Agent: 1M H₂SO₄; Calcination: 650 °C for 3 hrAcidic solid catalyst. jeeng.net

Structural Elucidation and Solution Speciation of Zirconium Iv Carbonate Systems

Advanced Spectroscopic Characterization of Zirconium(IV) Carbonate Complexesbenchchem.combocsci.comrsc.org

A suite of sophisticated spectroscopic methods is employed to probe the structural and dynamic aspects of zirconium(IV) carbonate systems. These techniques provide complementary information, from the local coordination environment of the zirconium atom to the identification of different species in solution and the characterization of solid-state compounds.

EXAFS spectroscopy is a powerful tool for determining the local atomic structure around a central absorbing atom, in this case, zirconium. By analyzing the fine structure in the X-ray absorption spectrum, information about the number, type, and distance of neighboring atoms can be extracted. nii.ac.jp

Studies on ammonium (B1175870) zirconium carbonate (AZC) solutions have utilized EXAFS to investigate the speciation of zirconium complexes. rsc.org These analyses have revealed that under specific conditions, monomeric zirconium carbonate complexes can be formed. rsc.org For instance, in AZC solutions with a high carbonate-to-zirconium molar ratio ([carbonate]/[Zr] ≥ 6) and a pH below 9.5, the dominant species is the monomeric complex [Zr(CO₃)₄]⁴⁻. rsc.org In this complex, the zirconium ion is coordinated to four bidentate carbonate ions. rsc.orgrsc.org The disappearance of the Zr-Zr coordination peak in the EXAFS spectra at higher carbonate concentrations confirms the presence of monomeric species. rsc.org

The Fourier transform of the EXAFS spectrum provides a radial distribution function around the zirconium atom. A characteristic peak at approximately 350 pm in the Fourier transform spectra of some zirconium carbonate solutions is attributed to a multiple scattering effect arising from the ordered, linear arrangement of zirconium, carbon, and oxygen atoms in the bidentate carbonate coordination. researchgate.netresearchgate.net When carbonate ligands are substituted by other ligands, such as gluconate, the geometry is distorted, affecting the EXAFS signal. researchgate.netresearchgate.net

Table 1: Key EXAFS Findings for Zirconium(IV) Carbonate Systems

System InvestigatedKey FindingCoordination EnvironmentDominant SpeciesReference
Ammonium Zirconium Carbonate (AZC) SolutionsFormation of monomeric species at high carbonate concentration.Four bidentate carbonate ions coordinate to Zr(IV).[Zr(CO₃)₄]⁴⁻ rsc.orgrsc.org
AZC with Carboxylic AcidsLigand exchange with gluconic acid distorts the Zr-carbonate structure.Changes in the coordination sphere from carbonate to carboxylate.Varies with acid concentration. researchgate.netnih.govresearchgate.net

Raman and NMR spectroscopy are invaluable for identifying and quantifying the different chemical species present in zirconium(IV) carbonate solutions.

Raman spectroscopy provides information about vibrational modes of molecules. In AZC solutions, Raman spectra show peaks corresponding to carbonate, hydrogen carbonate, and carbamate (B1207046) ions, in addition to the zirconium carbonate complex itself. nii.ac.jprsc.org The presence of these different species highlights the complex equilibria at play. Studies have assigned specific Raman shifts to these ions, allowing for their identification in solution. nii.ac.jp For example, the substitution of carbonate ligands by carboxylic acids leads to a decrease in the intensity of Raman peaks associated with the coordinated carbonate ions. jst.go.jpresearchgate.netnih.gov

¹³C NMR spectroscopy is particularly useful for probing the carbonate ligands. In solutions where the [Zr(CO₃)₄]⁴⁻ complex is dominant, a distinct peak appears in the ¹³C NMR spectrum between 166-167 ppm. rsc.org The integration of this peak can be used to determine the concentration of coordinated carbonate, which in turn allows for the calculation of the carbonate-to-zirconium molar ratio. rsc.org Studies have confirmed a ratio of 4, consistent with the [Zr(CO₃)₄]⁴⁻ stoichiometry. rsc.org ¹⁷O NMR has also been used to study the exchange of carbonate ions and the nature of the Zr-O bonds. researchgate.net

Table 2: Spectroscopic Signatures of Species in Zirconium(IV) Carbonate Solutions

SpeciesRaman Shift (cm⁻¹)¹³C NMR Shift (ppm)Reference
Coordinated Carbonate in [Zr(CO₃)₄]⁴⁻-~166-167 rsc.org
Free Carbonate Ion (CO₃²⁻)~1065~169 nii.ac.jprsc.org
Hydrogen Carbonate Ion (HCO₃⁻)~1017~160 nii.ac.jprsc.org
Carbamate Ion~1034~164 nii.ac.jprsc.org

FT-IR spectroscopy is a widely used technique for identifying functional groups in molecules. In the context of zirconium(IV) carbonate, FT-IR is instrumental in confirming the presence of carbonate groups and distinguishing between different coordination modes.

The infrared spectrum of zirconium carbonate compounds shows characteristic absorption bands for the carbonate ion. For instance, bands around 1530-1551 cm⁻¹ and 1349-1450 cm⁻¹ are typically assigned to the asymmetric stretching vibrations of the C-O bond in the carbonate group, while a band around 1072 cm⁻¹ corresponds to the symmetric stretching mode. researchgate.netacs.org The presence of a strong absorption band at approximately 1600 cm⁻¹ has been identified as the ν₃(CO) mode in anhydrous zirconium-bearing carbonate minerals. arizona.edu The absence of absorption bands in the 3000-3900 cm⁻¹ region confirms the absence of water or hydroxyl groups in anhydrous samples. arizona.edu

FT-IR can also detect the formation of carbamate species, which can arise from the reaction of ammonia (B1221849) and carbonate/bicarbonate in solution. The technique is also sensitive to the coordination mode of the carbonate ligand (e.g., monodentate vs. bidentate). acs.org For example, adsorption studies of bicarbonate on zirconia (ZrO₂) films have shown that the carbonate adsorbs as a bidentate surface complex, as evidenced by specific IR absorption bands. acs.org

X-ray diffraction is the primary technique for determining the crystal structure of solid materials. While the synthesis of single crystals of simple zirconium carbonates has been challenging, XRD has been applied to study various related compounds. arizona.edu

For example, the crystal structure of ammonium zirconium carbonate dihydrate, (NH₄)₃Zr(OH)(CO₃)₃·2H₂O, has been determined and is often used as a structural model for interpreting EXAFS data of related solution species. google.com The analysis of solid phases formed during the hydrolysis of zirconium carbonate complexes in sulfate-carbonate solutions has been investigated using XRD, which helped to identify the formation of coordination compounds with varying carbonate-to-zirconium ratios. iaea.org

In some cases, XRD patterns of prepared zirconium carbonate materials may show an amorphous nature, indicated by broad peaks. researchgate.net However, upon heating, crystalline phases such as tetragonal ZrO₂ can be detected. researchgate.net The mineral sabinaite, an anhydrous zirconium-bearing carbonate, has been characterized by XRD, revealing a monoclinic crystal system. arizona.edu

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. While specific XPS studies focusing solely on pure "Zirconium(IV) carbonate" are not extensively detailed in the provided search results, the principles of the technique are applicable. XPS would be used to probe the Zr 3d, C 1s, and O 1s core levels. The binding energies of these core levels are sensitive to the chemical environment of the atoms. For instance, the Zr 3d spectrum would confirm the +4 oxidation state of zirconium. The C 1s spectrum would be particularly informative, allowing for the differentiation between carbonate carbon and any adventitious carbon contamination. The O 1s spectrum could distinguish between oxygen atoms in the carbonate ligand and those in hydroxide (B78521) or oxide environments.

Aqueous Solution Chemistry and Complexation Behavior of Zirconium(IV) with Carbonateresearchgate.netresearchgate.net

The chemistry of Zr(IV) in aqueous carbonate solutions is dominated by the interplay between hydrolysis and complexation. researchgate.netresearchgate.net Zirconium(IV) has a strong tendency to form polynuclear hydroxo complexes in water. nii.ac.jp However, in the presence of carbonate ions, soluble carbonato-hydroxo complexes can form. researchgate.net

The nature of these complexes is highly dependent on the solution conditions, particularly the pH and the concentration of carbonate and bicarbonate ions. researchgate.net Studies have shown that the degree of polymerization of zirconium species decreases as the number of carbonate ligands per zirconium atom increases. researchgate.net In solutions with a high concentration of hydrogencarbonate, the formation of less condensed and more carbonated complexes, such as the monomeric [Zr(CO₃)₄]⁴⁻, is favored. researchgate.net Conversely, in media with lower carbonate concentrations, polynuclear entities containing hydroxo bridges and fewer carbonate ligands per zirconium are more prevalent. researchgate.net

The complexation of Zr(IV) with carbonate becomes significant at total carbonate concentrations greater than 0.1 M. researchgate.net Below this concentration, the speciation is primarily governed by hydrolysis, leading to the formation of hydroxo complexes. researchgate.net The addition of bicarbonate ions to aqueous solutions has been shown to dramatically increase the solubility of zirconia (ZrO₂), indicating the formation of strong carbonate complexes. researchgate.net While the exact stoichiometry can be difficult to pinpoint due to the complex equilibria, the data are consistent with the formation of tetracarbonate or even pentacarbonate complexes at higher carbonate concentrations. researchgate.net The carbonate ligand typically coordinates to the zirconium ion in a bidentate fashion through two oxygen atoms. researchgate.net

Formation and Stability of Monomeric Zirconium(IV) Carbonate Complexes

The formation of monomeric zirconium(IV) carbonate complexes is favored under specific conditions, particularly in the presence of hydrogencarbonate. The most prominent monomeric species is the tetracarbonatozirconate(IV) ion, [Zr(CO₃)₄]⁴⁻. researchgate.net

Investigations using various analytical techniques, including extended X-ray absorption fine structure (EXAFS), Raman spectroscopy, and ¹³C NMR spectroscopy, have confirmed the formation of the [Zr(CO₃)₄]⁴⁻ complex in ammonium zirconium carbonate (AZC) solutions. researchgate.net The exact concentration ranges of carbonate and ammonium necessary for the generation of this monomeric complex have been determined. researchgate.netnii.ac.jp It has been proposed that this complex is stable in solutions with a total carbonate concentration ranging from 0.06 to 0.6 mol·dm⁻³. researchgate.net

The complexation of Zr(IV) with carbonate ions generally occurs at a total carbonate concentration higher than 0.1 M. researchgate.net Below this concentration, especially in natural environments, the speciation of zirconium is primarily governed by the formation of hydroxo complexes. researchgate.net

The stability of zirconium complexes is a critical factor in their application. For example, in the context of PET imaging, the high thermodynamic and kinetic stability of ⁸⁹Zr-based radiopharmaceuticals is essential to prevent the release of the free radionuclide in vivo. mdpi.com

Characterization of Polynuclear Zirconium(IV) Carbonate and Hydroxo-Carbonate Species

In carbonate media, particularly in the absence of a large excess of hydrogencarbonate, zirconium(IV) tends to form polynuclear entities. These species typically contain no more than two complexed carbonate ions per zirconium atom and are linked by hydroxo bridges. researchgate.net The degree of polycondensation of these species is inversely related to the number of carbonate ligands per Zr⁴⁺ ion; as the number of carbonates increases, the degree of condensation decreases. researchgate.net

The formation of polynuclear species is also observed at higher zirconium concentrations. For example, in solutions with a zirconium concentration of 1 mM, polynuclear Zr(IV) species are likely to be present. researchgate.net These polynuclear entities can be complex, and their structures may not resemble simple ZrO₂ structures. researchgate.net Under certain conditions, these colloids can resemble amorphous Zr(IV) hydroxide rather than crystalline ZrO₂. researchgate.net

In acidic solutions, the hydrolysis of Zr(IV) species can lead to the formation of small ZrO₂ particles. nii.ac.jp The presence of polynuclear species, such as trimers or tetramers, has been reported in perchloric acid solutions above a certain zirconium concentration. nii.ac.jp

The study of zirconium hydrolysis has identified various polynuclear hydroxo complexes. For example, the tetranuclear species [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ and the hexanuclear species [Zr₆O₄(OH)₄(H₂O)₂₄]¹²⁺ have been characterized. lbl.gov

Table 1: Examples of Characterized Polynuclear Zirconium(IV) Species

SpeciesCharacterization Method(s)Reference
Polynuclear entities with ≤2 CO₃²⁻ per Zr⁴⁺, linked by hydroxo bridgesPotentiometry, Dialysis, ¹³C- and ¹⁷O-NMR spectroscopy researchgate.net
Polynuclear Zr(IV) species at [Zr] = 1 mMLaser-induced breakdown detection (LIBD) researchgate.net
Small ZrO₂ particlesDynamic Light Scattering (DLS) nii.ac.jp
Trimers or TetramersNot specified nii.ac.jp
[Zr₄(OH)₈(H₂O)₁₆]⁸⁺Density Functional Theory (DFT) lbl.gov
[Zr₆O₄(OH)₄(H₂O)₂₄]¹²⁺Density Functional Theory (DFT) lbl.gov

Influence of pH and Ligand Concentration on Zirconium(IV) Speciation

The speciation of zirconium(IV) in carbonate solutions is profoundly influenced by pH and the concentration of both carbonate and zirconium.

The proportions of hydrogencarbonate and carbonate ions in the solution, which are pH-dependent, determine the nature of the soluble carbonatohydroxo complexes formed. researchgate.net The presence of hydrogencarbonate favors the formation of less condensed and more carbonated complexes, such as the monomeric [Zr(CO₃)₄]⁴⁻. researchgate.net

In neutral pH regions (pH 5-9), if the total dissolved carbonate concentration is low (< 0.01 M), the speciation of Zr⁴⁺ is dominated by the formation of hydroxo complexes rather than carbonate complexes. researchgate.net However, in the presence of a large excess of carbonate relative to Zr(IV), the tetracarbonate complex, [Zr(CO₃)₄]⁴⁻, is considered a robust species in the neutral pH range. researchgate.net

The concentration of zirconium itself is a critical factor. As the zirconium concentration increases, the solution becomes more acidic, which in turn affects the hydrolysis of the zirconium species. nii.ac.jp At higher zirconium concentrations, the formation of polynuclear species is favored. nii.ac.jp

The influence of pH on complexation is also evident in systems with other ligands. For example, with hydroxypyridinone ligands, ZrL₄ species predominate at neutral pH, but the pH range over which these species are dominant varies with the specific ligand. nih.gov Similarly, in the Zr⁴⁺/desferrioxamine system, the stoichiometry of the predominant complexes changes significantly with pH, with 2:2 metal-to-ligand complexes being prevalent below pH 10 and 1:1 complexes becoming dominant above pH 9.5. mdpi.com

Table 2: Influence of pH and Ligand Concentration on Zirconium(IV) Speciation

ConditionPredominant SpeciesReference
High hydrogencarbonate proportionLess condensed, more carbonated complexes (e.g., [Zr(CO₃)₄]⁴⁻) researchgate.net
Neutral pH (5-9), [CO₃] < 0.01 MHydroxo complexes researchgate.net
Neutral pH, large excess of carbonate[Zr(CO₃)₄]⁴⁻ researchgate.net
High [Zr]Polynuclear species nii.ac.jp
Neutral pH with hydroxypyridinone ligandsZrL₄ nih.gov
pH < 10 with desferrioxamine2:2 metal-to-ligand complexes mdpi.com
pH > 9.5 with desferrioxamine1:1 metal-to-ligand complexes mdpi.com

Analysis of Carbonate Coordination Modes (e.g., Bidentate) to Zirconium(IV) Centers

In all the characterized zirconium(IV) carbonate complexes, the carbonate ion acts as a bidentate ligand. researchgate.net This means that two of the oxygen atoms of the carbonate ion coordinate to the zirconium center.

Spectroscopic studies, particularly EXAFS, have been instrumental in confirming this bidentate coordination. In the monomeric [Zr(CO₃)₄]⁴⁻ complex, it has been shown that four carbonate ions are bidentately coordinated to the zirconium ion. researchgate.netnii.ac.jp This leads to a coordination number of eight for the zirconium atom in this complex.

The bidentate coordination mode is a key feature of the structure of these complexes and is consistent across both monomeric and polynuclear species where carbonate is present. researchgate.net

Theoretical and Computational Investigations of Zirconium Iv Carbonate Systems

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations of Zirconium(IV) Clusters

Quantum mechanical (QM) and molecular dynamics (MD) simulations provide a powerful approach to understanding the structure and dynamics of zirconium(IV) clusters. QM methods, based on the principles of quantum mechanics, offer high accuracy in describing electronic structures and bonding, while MD simulations can model the time-dependent behavior of molecular systems, including their interactions with solvents.

Research into zirconium-based metal-organic frameworks (Zr-MOFs) has utilized combined QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to model complex catalytic reactions. rsc.org These studies have developed specialized parameters to accurately represent the long-range electrostatic and van der Waals interactions, which are critical for predicting adsorption energies and reaction pathways within these materials. rsc.org The accuracy of these simulations is often validated by comparing computed adsorption energies against experimental results, with studies reporting low root mean square errors, demonstrating the faithful representation of the system. rsc.org

In the context of aqueous solutions, MD simulations have been employed alongside density functional theory (DFT) to investigate the stability of various zirconium clusters. lbl.govresearchgate.net For instance, simulations have explored the relative thermodynamic instability of the hypothetical hexanuclear cluster {Zr6O4(OH)4}¹²⁺ compared to the more commonly observed tetranuclear cluster {Zr4(OH)8}⁸⁺. lbl.govresearchgate.net These computational models help to explain why certain zirconium clusters are favored over others in aqueous environments. researchgate.net Furthermore, studies on ammonium (B1175870) zirconium carbonate (AZC) solutions have used techniques including extended X-ray absorption fine structure (EXAFS), Raman, and NMR spectroscopy, complemented by theoretical modeling, to identify the speciation of zirconium complexes. nih.gov These investigations have confirmed the existence of a monomeric complex, [Zr(CO3)4]⁴⁻, where four carbonate ions coordinate bidentately to the zirconium ion. nih.gov

Table 1: Key Findings from QM and MD Simulations of Zirconium(IV) Systems
System StudiedSimulation TechniqueKey FindingsReference
Zirconium-based MOFsQM/MMDeveloped specialized parameters for accurate modeling of adsorption and catalysis. Predicted adsorption energies with low root mean square error (1.1 kcal mol−1). rsc.org
Aqueous Zirconium ClustersDFT and MDInvestigated the relative thermodynamic instability of hexanuclear vs. tetranuclear Zr(IV) clusters. lbl.govresearchgate.net
Ammonium Zirconium Carbonate (AZC) SolutionsEXAFS, Raman, NMR (supported by theory)Identified the monomeric [Zr(CO3)4]4− complex with bidentate carbonate coordination. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules and materials, providing valuable insights into their reactivity. chemrxiv.org DFT calculations have been instrumental in understanding the properties of zirconium(IV) complexes.

Studies on aqueous zirconium clusters have used DFT to analyze electronic structure trends, including the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) gap and electrostatic potential distributions. lbl.govresearchgate.net This information is crucial for predicting the reactivity of these clusters. For example, electronic structure analyses suggest that the formation of certain aqueous zirconium hexamer clusters might be achievable through strategic syntheses that incorporate specific ligands and counterions. researchgate.net

DFT has also been applied to study the interaction of various small molecules, such as H₂O and CO₂, with zirconia (ZrO₂) surfaces. researchgate.net These calculations help to identify the most stable adsorption configurations and analyze the electronic and vibrational properties of the adsorbed molecules, which is fundamental to understanding surface reactivity and catalysis. researchgate.net The theory has been successfully used to optimize the geometry of various zirconium(IV) complexes, allowing for the theoretical calculation of geometric parameters like bond lengths and angles, as well as vibrational assignments. scholarpublishing.org The accuracy of these calculations is often confirmed by comparing the results with experimental spectroscopic data. scholarpublishing.orgmdpi.com

Table 2: Applications of DFT in Zirconium(IV) Chemistry
Area of InvestigationDFT ApplicationKey InsightsReference
Aqueous Zr(IV) ClustersElectronic Structure AnalysisCalculated HOMO-LUMO gaps and electrostatic potentials to understand cluster stability and reactivity. researchgate.net
Molecule-Surface InteractionsAdsorption StudiesDetermined stable adsorption sites and electronic structures for molecules like CO₂ on ZrO₂ surfaces. researchgate.net
Zr(IV) ComplexesGeometry OptimizationPredicted molecular geometries, bond lengths, and bond angles, which correlate well with experimental data. scholarpublishing.org
Metal CarbonatesVibrational SpectraCalculated infrared and Raman spectra that show close agreement with experimental data for various metal carbonates. mdpi.com

Computational Prediction of Thermodynamic Stability and Complex Formation Constants

A significant application of computational chemistry in the study of zirconium(IV) systems is the prediction of thermodynamic stability and complex formation constants. umn.edu The high charge-to-size ratio of the Zr⁴⁺ ion leads to the formation of highly stable complexes, making the experimental determination of their formation constants (log β) challenging. scispace.comnih.gov

DFT calculations have been successfully employed to predict the reaction energetics for metal ion complexation. nih.govresearchgate.net A robust computational model has been developed where computed pseudoformation constants (log β') show an excellent linear relationship (R² = 0.97) with available experimental data for various Zr⁴⁺ complexes. scispace.comnih.gov This model has been used to estimate the absolute and relative formation constants for numerous Zr⁴⁺ complexes with different ligands. nih.govresearchgate.net These theoretical predictions provide valuable insights into Zr⁴⁺ coordination chemistry and can guide the synthesis of new, highly stable chelators. nih.govresearchgate.net

Computational studies have also been crucial in comparing the stability of different zirconium species. For instance, DFT calculations revealed that the aqueous hexameric cluster {Zr₆}¹²⁺ is significantly less stable (by approximately 17.8 kcal/mol) than the tetrameric cluster {Zr₄}⁸⁺ under standard conditions. researchgate.net While experimental studies have determined formation constants for some zirconium complexes, computational methods offer a way to estimate these values for a much wider range of species, including those that are difficult to study experimentally. nih.gov

Table 3: Computationally Predicted vs. Experimental Thermodynamic Data for Zr(IV) Complexes
Complex/SystemParameterComputational Finding/PredictionExperimental Context/ComparisonReference
Various Zr(IV) ChelatesFormation Constant (log β)DFT-calculated pseudoformation constants show a strong linear correlation (R² = 0.97) with experimental values.Experimental determination is challenging due to the high stability of Zr(IV) complexes. scispace.comnih.gov
Aqueous Zr(IV) ClustersRelative StabilityThe hexamer {Zr₆}¹²⁺ is calculated to be ~17.8 kcal/mol less stable than the tetramer {Zr₄}⁸⁺.Explains the prevalence of tetrameric species in aqueous solutions. researchgate.net
Zr(IV)-DFO* and Zr(IV)-CTH36Formation Constant (log β)Estimated log β values of 51.56 and 52.84, respectively.These predictions highlight the high stability of tetrahydroxamate complexes. nih.gov
Zr(IV)-H₄L2Formation Constant (log β)Theoretical calculations predicted a larger stability increase than what was observed experimentally.Experimental log β = 45.9. The comparison helps refine computational models. nih.gov

Mechanistic Insights from Computational Elucidation of Reaction Pathways

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing a deep understanding that can guide the optimization of catalytic processes. ibs.re.kr For zirconium-catalyzed reactions, DFT calculations have been pivotal in mapping out reaction pathways and identifying key intermediates and transition states.

One prominent example is the study of the zirconium-catalyzed direct amidation of carboxylic acids and amines. nih.govscispace.com Through a combination of kinetic studies, NMR spectroscopy, and DFT calculations, researchers have unraveled the catalytic cycle. researchgate.netnih.gov These studies indicate that a dinuclear zirconium species can catalyze the reaction with feasible energy barriers. nih.govscispace.com The proposed mechanism involves the nucleophilic attack of an amine on a carboxylate ligand coordinated to the zirconium center, followed by a C-O bond cleavage step. nih.gov

Furthermore, computational studies have provided evidence that zirconium oxo clusters (such as Zr₁₂ and Zr₆) can form rapidly from common zirconium salts under reaction conditions and are likely the active catalytic species in direct amide bond formations. researchgate.net This insight, supported by DFT and MD methods, challenges previous assumptions and helps to enhance the sustainability of these organic transformations. researchgate.net By understanding the reaction mechanism at a molecular level, researchers can rationally design improved reaction protocols, for instance, by adjusting reactant concentrations to avoid catalyst inhibition by the product, leading to higher yields and lower catalyst loadings. nih.govscispace.com

Table 4: Mechanistic Details from Computational Studies of Zirconium-Catalyzed Reactions
ReactionComputational MethodKey Mechanistic FindingImpact on Reaction DesignReference
Direct AmidationDFT, Kinetic ModelingA dinuclear Zr species is catalytically active. The mechanism involves nucleophilic attack by the amine on a coordinated carboxylate.Led to protocols with improved yields and lower catalyst loading by avoiding product inhibition. nih.govscispace.com
Direct Amide Bond FormationDFT, MDIdentified dodeca- and hexazirconium oxo clusters as the likely active species formed in situ.Highlights the role of the metal's intrinsic solution chemistry, potentially simplifying catalyst systems. researchgate.net

Reactivity and Mechanistic Aspects of Zirconium Iv Carbonate Transformations

Catalytic Functions of Zirconium(IV) Basic Carbonate and Related Compounds

Zirconium(IV) basic carbonate and its related compounds have emerged as versatile and effective catalysts in a range of organic transformations. Their utility stems from the unique properties of zirconium, including its Lewis acidity and ability to facilitate various reaction pathways. These compounds are particularly noted for their performance in reactions involving carbonyl compounds, biomass-derived chemicals, and the synthesis of valuable nitrogen-containing molecules.

Basic zirconium carbonate (BZC) has demonstrated exceptional catalytic activity in the hydrogen transfer reactions of carboxides derived from biomass, even at low temperatures. rsc.org A notable application is the conversion of furfural (B47365) (FUR) to furfuryl alcohol (FFA), a key platform chemical. rsc.org Using BZC as a catalyst, the reduction of FUR can be carried out efficiently at temperatures below 100 °C, with isopropanol (B130326) often serving as the hydrogen donor. rsc.orgresearchgate.net Research has shown that an FFA yield of 98.66% can be achieved even at room temperature. rsc.org The reaction time is also significantly reduced at higher temperatures; for instance, at 180 °C, a 90.29% yield of FFA was obtained within just 15 minutes. rsc.org

The high catalytic performance of BZC is attributed to its strong acidity compared to other zirconium-based catalysts. rsc.org This acidity facilitates the activation of the carbonyl group in the substrate, promoting the hydrogen transfer. smolecule.com The cooperative effect between the acidic zirconium sites (Mⁿ⁺) and basic hydroxyl groups (–OH) on the catalyst surface is crucial for its high efficiency. acs.org This catalytic system represents a simple and industrially scalable method for the valorization of biomass. rsc.org

Table 1: Hydrogen Transfer Reaction of Furfural to Furfuryl Alcohol using Basic Zirconium Carbonate
Temperature (°C)Time (min)FUR Conversion (%)FFA Yield (%)Source
Room Temp.--98.66 rsc.org
< 100-HighHigh rsc.org
18015-90.29 rsc.org

Data compiled from studies on the catalytic transfer hydrogenation of furfural.

Zirconium(IV) basic carbonate is an effective catalyst for the Meerwein–Ponndorf–Verley (MPV) reduction of aldehydes and ketones, including those derived from biomass such as 5-hydroxymethylfurfural (B1680220) (HMF) and furfural. sigmaaldrich.comrsc.org The MPV reaction is a selective and mild method for reducing carbonyls, using an alcohol like isopropanol as both the solvent and the hydride donor. rsc.orgacs.org The general mechanism involves the coordination of the aldehyde to a Lewis acidic zircon(IV) site, followed by hydride migration from the alcohol to the carbonyl. rsc.org

Basic zirconium carbonate has been shown to be more catalytically active than other zirconium compounds like ZrO(OH)₂ and Zr(OH)₄ in these reductions. rsc.org In continuous flow systems, BZC has been used to synthesize furfuryl alcohol and dihydroxymethylfuran (DHMF) from their corresponding aldehydes with high yields and productivity. researchgate.netnih.gov For DHMF synthesis, optimal conditions of 120 °C and a 50-second residence time resulted in yields up to 99%. nih.gov

Furthermore, zirconium-based catalysts, particularly basic zirconium carbonate, are efficient in one-pot conversions. rsc.org A prime example is the conversion of dihydroxyacetone (DHA), a renewable biomass derivative, into ethyl lactate (B86563) (EL). rsc.orgrsc.org In this system, basic zirconium carbonate demonstrated the best performance among several Zr-based catalysts, achieving 100% DHA conversion and an 85.3% EL yield at 140 °C. rsc.orgrsc.orgnih.gov The enhanced activity is attributed to a synergistic effect between the acid and base sites on the catalyst surface. rsc.orgrsc.org This low-cost catalyst also shows good thermal stability and recyclability, making the process a promising alternative for producing valuable chemicals from renewable resources. rsc.org

Table 2: Performance of Zr-Based Catalysts in the One-Pot Conversion of Dihydroxyacetone (DHA) to Ethyl Lactate (EL)
CatalystDHA Conversion (%)EL Yield (%)Source
Basic Zirconium Carbonate10085.3 rsc.orgnih.gov
Zirconium Hydroxide (B78521) (Zr(OH)₄)-57.6 rsc.orgnih.gov
Zirconium Dioxide (ZrO₂)-Lower Yield* rsc.org
No Catalyst5.1- nih.gov

Reaction conditions: 140 °C, 4.0 h, 1.0 MPa N₂. For ZrO₂, the major product was ethyl acetal (B89532) of pyruvic aldehyde. rsc.org

Zirconium(IV) compounds have been successfully employed as catalysts for the hydrosilylation of organic carbonates, a reaction that reduces the challenging carbonyl group of carbonates into alcohol derivatives. northeastern.educhemrxiv.org Specifically, Schwartz's reagent, Cp₂Zr(H)Cl, in combination with a silane (B1218182) reductant like Me(MeO)₂SiH (DMMS), effectively catalyzes the reduction of various organic carbonates to silylated diol derivatives in high yields. northeastern.eduresearchgate.net This methodology is significant as carbonates are generally difficult to reduce due to the low electrophilicity of their carbonyl carbon. chemrxiv.org

The application of this catalytic system extends to the reductive depolymerization of polycarbonate materials, including those from household waste. northeastern.eduresearchgate.net This process yields silylated alcohols and diols under mild conditions, offering a valuable method for chemical recycling of plastics. northeastern.educhemrxiv.org A key advantage of this Zr-catalyzed method is its robustness and selectivity; it remains stable in the presence of additives commonly found in plastics and can selectively depolymerize polycarbonate (PC-BPA) in a mixture with polyester (B1180765) (PET). northeastern.eduresearchgate.net

Zirconium(IV) catalysts provide an efficient and environmentally benign alternative to traditional phosgene-based methods for synthesizing carbamates and ureas. organic-chemistry.orgacs.org These methods rely on exchange processes using dialkyl carbonates and carbamates as starting materials in the presence of amines. organic-chemistry.orgnih.gov The reactions are often facilitated by catalytic additives. For the synthesis of carbamates, 2-hydroxypyridine (B17775) (HYP) is used as an additive with a catalyst like Zr(Ot-Bu)₄. organic-chemistry.orgacs.org For urea (B33335) synthesis via carbamate-urea exchange, 4-methyl-2-hydroxyquinoline (MeHYQ) is employed as the additive. organic-chemistry.orgacs.org

The process is versatile, accommodating a range of aliphatic and aromatic amines. organic-chemistry.org Notably, it allows for the selective functionalization of diamines without the formation of cyclic ureas. organic-chemistry.org The synthesis of ureas can be significantly accelerated using microwave irradiation, which reduces reaction times to as little as 15 minutes at 120 °C. organic-chemistry.org This Zr(IV)-catalyzed approach enables the rapid and high-yield synthesis of mono-, di-, and trisubstituted ureas, including those with bioactive properties such as HIV protease inhibitors. organic-chemistry.org

Table 3: Zirconium(IV)-Catalyzed Exchange Reactions for Carbamate (B1207046) and Urea Synthesis
ProductCatalyst SystemAdditiveConditionsKey FeatureSource
CarbamatesZr(Ot-Bu)₄ (5 mol%)HYP (10 mol%)80 °CCarbonate-carbamate exchange organic-chemistry.org
UreasZr(Ot-Bu)₄ (10 mol%)MeHYQ (20 mol%)120 °C, 15 minCarbamate-urea exchange, Microwave accelerated organic-chemistry.org

Detailed Reaction Mechanisms Involving Zirconium(IV) Carbonate

Understanding the reaction mechanisms is crucial for optimizing catalytic processes involving zirconium(IV) compounds. Mechanistic studies have shed light on the key elementary steps that govern the reactivity and selectivity of these catalysts in various transformations.

In the zirconium(IV)-catalyzed hydrosilylation of organic carbonates, the reaction mechanism involves a sequence of well-defined steps. northeastern.eduresearchgate.net Experimental investigations have provided evidence for a catalytic cycle that comprises hydrozirconation, a thermal σ C-O bond cleavage, and a final σ-bond metathesis. northeastern.eduresearchgate.net

The catalytic cycle is initiated by the hydrozirconation of the carbonate's carbonyl group by the active zirconium hydride catalyst, such as Cp₂Zr(H)Cl. northeastern.eduresearchgate.net This step involves the addition of the Zr-H bond across the C=O double bond. Following this, a thermal σ C-O bond cleavage occurs. northeastern.eduresearchgate.net The final and crucial step for catalyst regeneration is a Zr-OR/Si-H σ-bond metathesis reaction. northeastern.eduresearchgate.net In this step, the zirconium alkoxide intermediate reacts with the silane reductant, transferring the alkoxide group to the silicon and regenerating the zirconium hydride catalyst, thus closing the catalytic loop. northeastern.educhemrxiv.orgresearchgate.net

The development of catalysts based on transition metals like zirconium has been a significant factor in advancing σ-bond metathesis reactions. numberanalytics.com These catalysts lower the activation energy, facilitating the exchange of sigma bonds with high efficiency and selectivity. numberanalytics.com

Role of Catalytic Additives and Reaction Conditions in Enhancing Efficiency

The efficiency of catalytic transformations involving zirconium(IV) compounds can be significantly enhanced through the use of specific additives and the optimization of reaction conditions. In zirconium(IV)-catalyzed exchange processes, such as the synthesis of carbamates and ureas from dialkyl carbonates, additives play a crucial role. organic-chemistry.orgacs.orgorganic-chemistry.org For instance, 2-hydroxypyridine (HYP) has been identified as an effective catalytic additive for the synthesis of carbamates, while 4-methyl-2-hydroxyquinoline (MeHYQ) is used to enhance the formation of ureas. organic-chemistry.orgacs.orgorganic-chemistry.org

The reaction conditions are also a critical factor. Optimized conditions for the carbonate-carbamate exchange catalyzed by Zr(Ot-Bu)₄ (5 mol%) involve the use of HYP (10 mol%) at a temperature of 80°C, which leads to high product conversions. organic-chemistry.org Furthermore, the application of microwave irradiation has been shown to accelerate these reactions significantly. organic-chemistry.orgacs.org In the synthesis of ureas, microwave-assisted catalysis with Zr(Ot-Bu)₄ (10 mol%) and MeHYQ (20 mol%) at 120°C can reduce reaction times to as little as 15 minutes, demonstrating a substantial increase in efficiency. organic-chemistry.org Basic zirconium carbonate itself has demonstrated excellent catalytic properties at low temperatures for hydrogen transfer reactions of biomass-derived carboxides, such as the conversion of furfural to furfuryl alcohol. rsc.org High yields of furfuryl alcohol (98.66%) have been achieved even at room temperature, and at 180°C, the reaction reached over 90% yield within 15 minutes. rsc.org

Investigation of Acidity and its Correlation with Catalytic Performance

The catalytic activity of zirconium-based materials is strongly linked to their surface acidity. Basic zirconium carbonate (BZC) has been shown to possess strong acidity, which directly correlates with its high catalytic performance in reactions like the hydrogen transfer of biomass-derived carboxides. rsc.org Techniques such as Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) have confirmed that BZC exhibits the strongest acidity among several comparative catalysts, consistent with its superior catalytic results. rsc.org

The acidity of zirconia (ZrO₂) can be further modified, for example, by sulfation, to create highly active solid acid catalysts. mdpi.com The functionalization of zirconia with sulfate (B86663) ions creates strong Brønsted and Lewis acid sites. mdpi.comresearchgate.net XPS analysis of sulfated zirconia reveals that the electron-withdrawing effect of the sulfate groups increases the binding energy of the Zr 3d electrons, which indicates an increase in the Lewis acidity of the Zr⁴⁺ species. mdpi.com The catalytic activity for reactions such as propanoic acid esterification has been shown to directly correlate with the acid strength, which is influenced by the surface sulfate concentration. mdpi.com The strongest catalytic activity is observed when Brønsted-Lewis acid pairs are formed. mdpi.com This demonstrates a clear relationship between the engineered acidity of zirconium-based catalysts and their functional performance. rsc.orgmdpi.com

Ligand Exchange Dynamics and Kinetic Studies of Zirconium(IV) Carbonate Complexes

Ligand Exchange with Carboxylic Acids

Monomeric zirconium carbonate complexes in aqueous solutions undergo distinct ligand exchange reactions with carboxylic acids. smolecule.comjst.go.jpnih.gov Studies utilizing extended X-ray absorption fine structure (EXAFS), UV absorption spectrophotometry, and Raman spectrometry have investigated these dynamics with various carboxylic acids, including gluconic acid, L-tartaric acid, and citric acid. jst.go.jpnih.gov The fundamental mechanism involves the substitution of carbonate ligands by the carboxylate group. smolecule.com

The general equation for this reaction is: [Zr(CO₃)₄]⁴⁻ + Lⁿ⁻ → [ZrL(CO₃)₃]⁽²⁺ⁿ⁾⁻ + CO₃²⁻ (where Lⁿ⁻ is the carboxylic ligand). smolecule.com

Spectroscopic analysis shows that different carboxylic acids have varying abilities to displace the carbonate ligands. jst.go.jpnih.gov Gluconic acid, in particular, demonstrates a very high association ability with the zirconium center. jst.go.jpnih.gov This is evidenced by Raman spectroscopy, where the coordination peaks corresponding to the carbonate ligand diminish significantly as the concentration of gluconic acid increases. smolecule.comjst.go.jp The equilibrium constant for the ligand exchange with gluconic acid has been determined, indicating a highly favorable substitution process. smolecule.com

Ligand Exchange Parameter Value Reference
Equilibrium Constant (K) for Gluconic Acid7.17 × 10⁴ M⁻¹ smolecule.com

The ligand exchange induces structural changes in the zirconium coordination environment. Fourier transform spectra from EXAFS show the distortion of the geometric structures around the zirconium atom and the formation of new multiple scattering paths at distances less than 300 pm, which are caused by the incoming carboxylic ligands. smolecule.comresearchgate.net Despite this substitution, the resulting zirconium complexes typically maintain their mononuclear character. smolecule.com

Thermal Decomposition Pathways of Zirconium(IV) Carbonate

Identification of Zirconium Oxide and Other Intermediates

The thermal decomposition of basic zirconium carbonate is a multi-stage process that ultimately yields zirconium oxide (ZrO₂). smolecule.comamericanelements.comfishersci.fi The process begins with the loss of physically adsorbed and bound water, followed by the evolution of carbon dioxide from the decomposition of the carbonate groups, and finally, the crystallization of zirconium oxide. smolecule.com

The decomposition pathway can be summarized in the following stages:

Temperature Range Process Mass Loss Reference
100–200°C Loss of adsorbed water (H₂O) 5–8 wt% smolecule.com
200–400°C Decomposition of carbonate and evolution of carbon dioxide (CO₂) - smolecule.com

Upon heating, basic zirconium carbonate decomposes according to the general reaction: Zr(OH)₂CO₃ → ZrO₂ + CO₂ + H₂O. smolecule.com

During this process, amorphous zirconium oxide is formed as an intermediate. journals.co.zaresearchgate.net With further increases in temperature, this amorphous phase crystallizes. journals.co.zaresearchgate.net The first crystalline phase to typically form is the metastable tetragonal zirconia (t-ZrO₂), which appears at temperatures around 400-430°C. journals.co.zaresearchgate.net As the temperature is increased further, this metastable phase can transform into the more stable monoclinic phase of zirconia. journals.co.za

Kinetic Analysis and Activation Energies of Decomposition Processes

Kinetic analysis of the thermal decomposition of zirconium carbonate and related complexes provides insight into the energy requirements of the process. The rate-limiting step in the decomposition of some surface carbonate complexes on zirconia, particularly those involved in CO oxidation, is the breakdown of the carbonates themselves. kaimosi.com This step is characterized by a specific activation energy. kaimosi.com

Process Activation Energy (Ea) Reference
Decomposition of surface carbonate complexes77–94 kJ/mol kaimosi.com

Thermogravimetric analysis is a key technique used to study the kinetics of thermal degradation. juniperpublishers.com For related zirconium coordination biopolymers, decomposition has been observed in distinct stages, starting with dehydration, followed by the degradation of the main structure. juniperpublishers.com While detailed kinetic parameters for basic zirconium carbonate itself are not extensively reported in the provided context, the activation energy for the decomposition of surface carbonates on zirconia provides a valuable measure of the energy barrier for this critical transformation step. kaimosi.com

Advanced Material Applications Derived from Zirconium Iv Carbonate Research

Development of High-Performance Ceramics and Coatings

Zirconium(IV) carbonate is a key ingredient in the formulation of advanced ceramics and protective coatings, prized for its ability to impart superior physical and chemical properties. As a precursor, it decomposes upon heating (calcination) to form zirconium oxide (zirconia), a highly refractory and stable ceramic material.

Research has shown that incorporating zirconium compounds derived from zirconium carbonate into ceramic matrices significantly enhances their mechanical strength and thermal stability. chemimpex.com This makes them suitable for demanding applications in the aerospace and automotive sectors, where components must withstand extreme conditions. chemimpex.com The resulting ceramics exhibit high resistance to corrosion and thermal cycling, crucial for longevity in harsh environments. chemimpex.comchemiis.com In the ceramics industry, zirconium carbonate is also used specifically in glaze formulations to provide whiteness, opacity, and improved scratch resistance on products like tiles and tableware. chemiis.commade-in-china.com

In the field of coatings, Zirconium(IV) carbonate is integral to developing protective layers for industrial surfaces. chemiis.com It is a component in corrosion-resistant coatings applied to metals like steel and aluminum, which are used in infrastructure such as oil rigs and power stations. chemiis.com Its high-temperature stability and chemical resistance make it a preferred choice for these protective films. chemimpex.comchemiis.com Furthermore, research has demonstrated a specialized application where zirconium carbonates, such as ammonium (B1175870) zirconium carbonate and potassium zirconium carbonate, are used to accelerate the curing process of polyurethane coatings. google.com This addition significantly reduces the tack-free time of the coating, allowing for faster application of subsequent layers and a quicker return to service for the coated article. google.com

Table 1: Applications of Zirconium(IV) Carbonate in Ceramics and Coatings

Application Area Specific Use Benefit(s)
High-Performance Ceramics Precursor to Zirconia Improved strength, thermal stability, corrosion resistance. chemimpex.comchemiis.com
Ceramic Glazes Opacifying & Hardening Agent Imparts whiteness, opacity, and scratch resistance. chemiis.commade-in-china.com
Industrial Coatings Corrosion-Resistant Additive Protects metal surfaces in extreme environments. chemiis.com
Polyurethane Coatings Curing Accelerator Decreases tack-free time, speeds up application. google.com

| Metal Surface Treatments | Adhesion & Durability Enhancer | Improves wear resistance for aerospace and automotive parts. chemiis.comnii.ac.jp |

Role in Advanced Energy Storage Technologies, including Solid Oxide Fuel Cells

Zirconium(IV) carbonate serves as a critical precursor material in the fabrication of components for advanced energy technologies, most notably Solid Oxide Fuel Cells (SOFCs). chemimpex.com SOFCs are electrochemical devices that convert chemical energy from a fuel directly into electricity at high operating temperatures (750–1000 °C). scispace.com The electrolyte is a key component of the SOFC, and materials based on zirconia are the most common choice due to their high ionic conductivity at elevated temperatures. scispace.commdpi.com

Zirconium(IV) carbonate is used in the synthesis of stabilized zirconia, such as yttria-stabilized zirconia (YSZ), which is a state-of-the-art electrolyte material for SOFCs. mdpi.comresearchgate.net The synthesis process often involves the precipitation of zirconium compounds from a solution, and zirconium carbonate can be a starting material in creating the necessary zirconium salt solutions for this process. mdpi.comresearchgate.net The ability to produce high-purity zirconia from precursors like zirconium carbonate is valuable for ensuring the optimal performance and longevity of the fuel cell. chemimpex.com

Beyond SOFCs, zirconium-based materials are being explored for other energy storage applications. americanelements.com For instance, research into lead-free ceramics for high-power energy storage has shown that doping with small amounts of zirconia can significantly improve the recoverable energy storage density and breakdown strength of the material. kaimosi.com While these studies may not always start directly with zirconium carbonate, it remains a fundamental and often low-cost precursor for producing the required zirconia powders for such advanced ceramic applications. chemimpex.comsigmaaldrich.comsigmaaldrich.com

Zirconium(IV) Carbonate in Nanotechnology and Nanomaterials Synthesis

The unique properties of zirconium-based nanomaterials have made them a focus of intensive research. Zirconium(IV) carbonate, particularly ammonium zirconium carbonate (AZC), has emerged as an inexpensive and effective precursor for the synthesis of these advanced nanomaterials. researchgate.netresearchgate.net

Synthesis of Nano-Zirconia and Sulfated Nano-Zirconia

A novel and low-cost chemical route has been developed to produce both nano-sized zirconia (ZrO₂) and sulfated nano-zirconia using ammonium zirconium carbonate as the starting commodity. researchgate.netresearchgate.net The process involves preparing an aqueous solution of AZC, which is then aged at room temperature. researchgate.net This aging allows for the evaporation of ammonia (B1221849), leading to the formation of a transparent monolith. researchgate.netjournals.co.za

This monolith can then be processed in two ways:

Nano-Zirconia : Simple calcination (heating) of the monolith at temperatures between 600 °C and 800 °C results in the formation of pure nano-zirconia. researchgate.net

Sulfated Nano-Zirconia : Before calcination, the monolith is treated with sulfuric acid. researchgate.netjournals.co.za This sulfation step is critical as it produces materials with remarkable catalytic properties (superacidity). researchgate.net

A key finding from this research is that the sulfation process stabilizes the tetragonal crystalline phase of zirconia, preventing its transformation to the monoclinic phase even after annealing at 600 °C. researchgate.netjournals.co.za The resulting zirconia particles have an average crystallite size as small as 4 nm. journals.co.za Other methods, such as using an argon plasma with a zirconium carbonate precursor, have also been employed to produce nano-sized zirconia. journals.co.za

Table 2: Research Findings on Nano-Zirconia Synthesis from AZC

Parameter Finding Source
Precursor Ammonium Zirconium Carbonate (AZC) researchgate.netjournals.co.za
Process Aging of AZC solution followed by sulfation and/or calcination. researchgate.netresearchgate.net
Nano-Zirconia Crystallite Size Average of 4 nm. journals.co.za
Effect of Sulfation Stabilizes the desirable tetragonal phase of zirconia. researchgate.netjournals.co.za

| Calcination Temperature | Typically 550-650 °C for sulfated zirconia. | sciencescholar.us |

Fabrication of Bone-like Zirconium Oxide Nanoceramics

Zirconium oxide nanoceramics, derived from precursors like zirconium carbonate, are being integrated into advanced composites for biomedical applications, specifically for bone tissue engineering. americanelements.comnih.gov Researchers have successfully incorporated zirconium oxide nanoparticles (ZrO₂ NPs) into a hybrid composite matrix consisting of chitosan (B1678972), poly(ethylene glycol), and nano-hydroxyapatite. nih.gov

The addition of even small amounts (0.1-0.3 wt%) of ZrO₂ NPs to the composite resulted in materials with properties remarkably similar to human spongy bone. nih.gov These bone-like nanocomposites exhibit enhanced mechanical strength and a highly porous structure, which is crucial for cell integration and tissue growth. nih.gov Furthermore, these materials were found to be cytocompatible with osteoblastic (bone-forming) cells and hemocompatible (compatible with blood), with a pH of 7.4 that matches human plasma. nih.gov The development of these nanocomposites highlights a significant application pathway for zirconium carbonate as a source material for creating biocompatible nanoceramics used in orthopedic and bone tissue engineering. americanelements.comsci-hub.se

Engineering of Zirconium(IV) Carbonate-Based Composite Materials

Zirconium(IV) carbonate is a versatile starting material for engineering a wide array of composite materials with tailored functionalities. zirconiumworld.com These composites leverage the inherent stability and reactivity of the zirconium center for applications ranging from catalysis to environmental remediation.

One area of application is in the preparation of catalytic materials. Zirconium carbonate can be used to create zirconium-cerium composite catalysts and is a raw material for producing composite zirconia, also known as stabilized zirconia, which is used in various special ceramics and advanced refractory materials. zirconiumworld.com

Furthermore, zirconium carbonate basic hydrate (B1144303) serves as a precursor in the synthesis of inorganic composite materials like zirconium phosphates and zirconium titanium phosphates. mdpi.com These materials are synthesized by reacting an acidic solution, prepared from zirconium carbonate, with phosphoric acid. mdpi.com Such phosphate-based materials have shown potential as ion-exchange resins for specific applications. mdpi.com The engineering of composites also extends to creating novel adsorbents, where zirconium compounds are integrated with other materials like graphene oxide or polymers such as chitosan to create biocomposite spheres for environmental applications. mdpi.com

Applications in Water Treatment Technologies as Coagulants and Adsorbents

Zirconium-based materials, often synthesized from zirconium carbonate precursors, are highly effective in water purification, functioning as both coagulants and adsorbents to remove a wide range of contaminants. chemimpex.comfrontiersin.org

As Coagulants: Zirconium salts in aqueous solutions hydrolyze to form positively charged polymeric ions. google.com These cationic polymers are highly effective coagulants; they neutralize the negative charge of suspended solids and colloidal particles in water, causing them to aggregate and precipitate out of the solution. chemimpex.comgoogle.com Unlike traditional coagulants, zirconium-based coagulants can also react with a majority of non-colloidal dissolved organic and inorganic substances, forming insoluble precipitates. google.com Pilot-scale studies have demonstrated that zirconium coagulants show superior performance in removing natural organic matter, such as humic substances, compared to conventional aluminum-based coagulants. researchgate.net

As Adsorbents: Zirconium(IV) has a high affinity for binding with various pollutants, making it an excellent component for adsorbents. frontiersin.org Zirconium carbonate is a common precursor for producing a variety of zirconium-based adsorbents, including:

Zirconium (hydro)oxides: These materials are widely studied for water defluoridation and arsenic removal due to the strong Lewis acid-base interaction between zirconium and these anions. mdpi.com

Zirconium-loaded composites: Researchers have developed numerous composite adsorbents by impregnating a substrate with zirconium(IV). Examples include zirconium-loaded orange waste gel for arsenic removal, zirconium-impregnated collagen fiber for fluoride (B91410) removal, and zirconium-loaded fibrous materials for trace phosphate (B84403) removal. nih.govresearchgate.netresearchgate.net These adsorbents often show high capacity and selectivity for the target pollutant. nih.govresearchgate.net

Carbonate-containing zirconium hydroxide (B78521): This sorbent has demonstrated a high affinity for removing alkaline-earth elements, such as radioactive strontium-90, from water. researchgate.net

The mechanism of adsorption on these materials typically involves ligand exchange and the formation of surface complexes. frontiersin.org The stability and effectiveness of these zirconium-based materials over a wide pH range make them promising for treating various water sources. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name Chemical Formula/Synonym
Zirconium(IV) carbonate Zr(CO₃)₂ (often basic, e.g., Zr(OH)₂CO₃·ZrO₂)
Zirconium(IV) carbonate hydroxide oxide Zr(OH)₂CO₃·ZrO₂
Ammonium zirconium carbonate AZC, (NH₄)₂[Zr(CO₃)₂(OH)₂]
Potassium zirconium carbonate K₂[Zr(CO₃)₃] (example formula)
Zirconium oxide / Zirconia ZrO₂
Sulfated nano-zirconia SO₄²⁻/ZrO₂
Yttria-stabilized zirconia YSZ
Chitosan (C₈H₁₃O₅N)n
Poly(ethylene glycol) (C₂H₄O)n
Hydroxyapatite Ca₅(PO₄)₃(OH)
Zirconium-cerium composite Zr-Ce-O system
Zirconium phosphate e.g., Zr(HPO₄)₂·nH₂O
Zirconium titanium phosphate Zr-Ti-PO₄ system
Sulfuric acid H₂SO₄

Sorption and Adsorption Phenomena Involving Zirconium Iv Carbonate Materials

Sorption Characteristics of Carbonate-Containing Zirconium(IV) Hydroxide (B78521)

Carbonate-containing zirconium(IV) hydroxide, synthesized via a sol-gel procedure, has demonstrated notable sorption capabilities for various divalent cations. researchgate.net This material, which can contain up to 0.5 mol of CO2 per mole of ZrO2, functions as a weak acid cation exchanger and is particularly effective in sequestering alkaline-earth elements. researchgate.net

The sorption affinity of carbonate-containing zirconium(IV) hydroxide for alkaline-earth metals is directly related to the solubility of their respective carbonates. The material exhibits a preferential sorption that follows the reverse order of carbonate solubility. researchgate.net Consequently, the affinity sequence is Strontium (Sr²⁺) > Calcium (Ca²⁺) > Magnesium (Mg²⁺). researchgate.net This characteristic is attributed to the formation of sparingly soluble metal carbonates on the sorbent. researchgate.net The high selectivity for strontium makes it particularly useful for applications such as the removal of strontium radionuclides from aqueous solutions. researchgate.net

The performance of carbonate-containing zirconium(IV) hydroxide as a sorbent is significantly influenced by the pH of the solution. researchgate.net Maximum sorption of strontium, for instance, is achieved within a pH range of 7 to 10. researchgate.net The pH affects the surface charge of the zirconium hydroxide and the chemical form of the carbonate species, which in turn governs the efficiency of cation exchange and precipitation processes. The concentration of other electrolytes in the solution can also impact sorption by competing for active sites on the sorbent material, although specific quantitative effects are dependent on the particular ions present. researchgate.net

Zirconium(IV) Impregnated Adsorbents for Environmental Remediation

The impregnation of various support materials with Zirconium(IV) compounds enhances their surface properties and creates highly effective adsorbents for environmental cleanup. These hybrid materials leverage the strong affinity of zirconium for certain anions, making them suitable for removing pollutants like fluoride (B91410) and organic dyes from water.

Zirconium-impregnated activated carbon has emerged as a potent adsorbent for the removal of fluoride from water. nih.govacs.org In one study, commercial activated carbon was modified with Zr(IV) and oxalic acid to improve zirconium dispersion and enhance fluoride adsorption. nih.govacs.org This ZrOx-AC hybrid sorbent demonstrated rapid and efficient fluoride uptake. nih.gov Potentiometric titrations revealed that the modified activated carbon has a positive charge at a pH below 7, which favors the adsorption of anionic fluoride. nih.govacs.org

The adsorption process is swift, with the Zr-impregnated activated carbon removing 71% of the initial fluoride concentration within the first 15 minutes. nih.govacs.org Equilibrium is reached in approximately 50 minutes, with about 90% of the initial fluoride being removed within an hour. nih.govacs.org

Interactive Data Table: Fluoride Adsorption by Zr-Carbon Sorbent

Parameter Value Reference
Adsorbent Zirconium-Oxalic Acid Modified Activated Carbon (ZrOx-AC) nih.govacs.org
Target Pollutant Fluoride (F⁻) nih.govacs.org
Removal (15 min) 71% nih.govacs.org
Removal (1 hr) ~90% nih.govacs.org
Equilibrium Time 50 min nih.govacs.org
Max. Adsorption Capacity 3x higher than Zr-impregnated coconut shell carbon nih.gov

Note: The table above is interactive. You can sort and filter the data as needed.

Zirconium(IV)-functionalized adsorbents are highly effective for the removal of persistent anionic dyes from wastewater. The strong electropositive nature of zirconium provides a high affinity for electronegative ions, such as the functional groups found in anionic dyes. nih.gov

A novel adsorbent, created by impregnating activated carbon with zirconium oxychloride (ZrAC), showed superior performance in removing the anionic dye Reactive Blue 19 (RB19). nih.gov The modification process increased the porosity and oxidative functionality of the carbon surface, which proved beneficial for dye adsorption. nih.gov Similarly, a composite of zirconium hydroxide coated on magnetic materials (Zr–Fe₃O₄) was successfully used to adsorb Alizarin Red, another anionic dye. acs.org The primary mechanism for this adsorption was identified as complexation between the zirconium on the adsorbent surface and the oxygen atoms in the dye molecule. acs.org

Interactive Data Table: Anionic Dye Adsorption by Zirconium-Based Adsorbents

Adsorbent Target Dye Max. Adsorption Capacity (mg/g) Reference
Zirconium Impregnated Activated Carbon (ZrAC) Reactive Blue 19 (RB19) 506 nih.gov

Note: The table above is interactive. You can sort and filter the data as needed.

Adsorption Kinetics and Isotherm Modeling

Understanding the kinetics and equilibrium of adsorption is crucial for designing and optimizing water treatment systems. Studies on various zirconium-based adsorbents have employed several models to describe these processes.

For the adsorption of fluoride on zirconium-carbon hybrid sorbents, the experimental data were analyzed using both the Langmuir and Freundlich isotherm models. nih.govacs.org The kinetics of the process were noted to be very fast. nih.govacs.org

In the case of anionic dye removal, the adsorption processes have been described by different models depending on the specific adsorbent and dye. The removal of Reactive Blue 19 by ZrAC was found to follow the Sips isotherm model, while its kinetics were best described by a pseudo-second-order model. nih.gov For the adsorption of Alizarin Red onto Zr–Fe₃O₄, the Redlich–Peterson isotherm model provided a better description of the equilibrium, and the kinetic data were well-fitted by the Elovich equation. acs.org

Other research on zirconium-containing adsorbents further illustrates the applicability of these models. For example, the adsorption of ofloxacin (B1677185) on a zirconium-based metal-organic framework (Zr-UiO-66-NH₂) was shown to follow a pseudo-second-order kinetic model and the Langmuir isotherm. nih.gov Similarly, phosphorus adsorption onto a zirconium-iron modified biochar was best described by pseudo-second-order kinetics and the Freundlich isotherm model. mdpi.com The analysis of lead(II) sorption onto polyacrylamide zirconium(IV) iodate (B108269) showed that the Temkin model provided the best fit for equilibrium data, while kinetics were analyzed using pseudo-first-order, pseudo-second-order, and intraparticle diffusion models. researchgate.net These models help to elucidate the mechanisms of adsorption, indicating whether the process is monolayer or multilayer, and whether it is controlled by physical or chemical interactions. mdpi.comresearchgate.net

Fundamental Elucidation of Adsorption Mechanisms

The adsorption mechanisms of Zirconium(IV) carbonate materials, while not as extensively studied as other zirconium-based adsorbents like oxides and phosphates, are understood to be governed by a combination of physicochemical processes. These mechanisms are largely dictated by the surface chemistry of the material, the nature of the adsorbate, and the conditions of the aqueous environment. The primary mechanisms at play are believed to be ion exchange, surface complexation, and electrostatic interactions.

At the surface of Zirconium(IV) carbonate, which is often a basic carbonate or a hydroxide oxide, hydroxyl (-OH) and carbonate (-CO₃²⁻) functional groups are present. These groups act as active sites for the binding of various pollutants. The zirconium centers (Zr⁴⁺) can act as Lewis acids, capable of accepting electron pairs, which plays a crucial role in the adsorption of Lewis bases.

Ion Exchange: One of the principal mechanisms for the removal of anionic species is ion exchange. In this process, anions present in the solution, such as phosphate (B84403) (PO₄³⁻) or fluoride (F⁻), can be exchanged with the carbonate or hydroxide ions on the surface of the Zirconium(IV) carbonate. The efficiency of this exchange is dependent on the relative affinity of the target anion for the zirconium active sites compared to the carbonate and hydroxide ions. The general representation of this mechanism can be illustrated as:

Zr-CO₃ (solid) + 2X⁻ (aq) ⇌ Zr-X₂ (solid) + CO₃²⁻ (aq)

Where X⁻ represents a monovalent anion. The equilibrium of this reaction is influenced by factors such as the concentration of the competing ions and the pH of the solution.

Surface Complexation: The formation of surface complexes is another significant mechanism, particularly for the adsorption of heavy metal cations and certain oxyanions. The surface hydroxyl groups on Zirconium(IV) carbonate can undergo protonation or deprotonation depending on the pH of the solution, leading to a charged surface. Adsorption occurs through the formation of inner-sphere or outer-sphere complexes with the zirconium centers. For instance, heavy metal ions (M²⁺) can form complexes with the surface hydroxyl groups as follows:

Zr-OH + M²⁺ ⇌ Zr-OM⁺ + H⁺

This type of interaction is highly dependent on the pH of the solution, as it affects both the surface charge of the adsorbent and the speciation of the metal ions in the solution.

Electrostatic Interactions: The surface of Zirconium(IV) carbonate can acquire a net positive or negative charge depending on the point of zero charge (PZC) and the pH of the surrounding solution. When the pH is below the PZC, the surface is positively charged, favoring the adsorption of anions through electrostatic attraction. Conversely, at a pH above the PZC, the surface becomes negatively charged, which would favor the adsorption of cations.

Detailed Research Findings:

While comprehensive studies focusing solely on the adsorption mechanisms of Zirconium(IV) carbonate are limited, a United States patent describes a novel Zirconium basic carbonate with specific adsorption capacities for phosphate. This provides valuable insight into its potential as an adsorbent. The patent specifies the material's performance in terms of its phosphate adsorption capacity, which is a key indicator of its potential for anion removal from aqueous solutions.

The following interactive data table summarizes the adsorption properties of the novel Zirconium basic carbonate as described in the patent literature.

PropertyValueUnit
Minimum Adsorption Capacity for Phosphate30 to 35mg PO₄-P/gm SCZ
Minimum Bicarbonate Content2 to 4mEq HCO₃⁻/gm SCZ
Leachable Sodium Content1.5 to 2.0mEq Na⁺/gm SCZ
pH Range of Titrated Sodium Zirconium Carbonate6 to 7-
SCZ refers to Sodium Zirconium Carbonate, the precursor to the Zirconium basic carbonate.

These findings suggest that Zirconium(IV) carbonate materials can be engineered to exhibit significant adsorption capacities for specific anions like phosphate. The mechanism for phosphate removal is likely a combination of ion exchange with surface carbonate and hydroxide groups and the formation of inner-sphere complexes with the zirconium sites. Further research employing techniques such as Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) before and after adsorption would be beneficial to provide direct evidence of the functional groups involved and the nature of the chemical bonding between the adsorbate and the Zirconium(IV) carbonate surface.

Q & A

Q. What are the established methods for synthesizing zirconium(IV) carbonate, and how do reaction conditions influence its purity and crystallinity?

Zirconium(IV) carbonate is typically synthesized via precipitation reactions between zirconium salts (e.g., ZrOCl₂) and carbonate sources (e.g., Na₂CO₃) under controlled pH (6–8) and temperature (25–60°C). Key variables include:

  • pH control : Higher pH (>8) may lead to hydroxide impurities, while lower pH (<6) risks incomplete carbonate incorporation .
  • Temperature : Elevated temperatures accelerate nucleation but may reduce crystallinity due to rapid particle growth .
  • Aging time : Extended aging (12–24 hours) improves crystallinity by Ostwald ripening. Post-synthesis washing with deionized water is critical to remove chloride or sodium residues, confirmed via ion chromatography .

Q. What spectroscopic and analytical techniques are most effective for characterizing zirconium(IV) carbonate’s structural and thermal properties?

  • XRD : Confirms amorphous or crystalline phases. Zirconium(IV) carbonate often exhibits broad XRD peaks due to its amorphous nature, but calcination at 400–600°C yields crystalline ZrO₂ .
  • FTIR : Identifies carbonate (ν₃ CO₃²⁻ at ~1450 cm⁻¹) and hydroxyl groups (broad band ~3400 cm⁻¹) .
  • TGA : Reveals thermal decomposition steps: (i) loss of adsorbed water (<150°C), (ii) carbonate decomposition (200–400°C), and (iii) ZrO₂ formation (>500°C) .
  • BET surface area analysis : Critical for applications in catalysis or adsorption, with typical surface areas of 50–150 m²/g .

Q. What safety protocols are essential when handling zirconium(IV) carbonate in laboratory settings?

  • Respiratory protection : Use NIOSH-approved N95 masks to avoid inhalation of fine particles (OSHA PEL: 5 mg/m³ as Zr) .
  • Skin/eye protection : Wear nitrile gloves and safety goggles; zirconium compounds can cause irritation .
  • Ventilation : Conduct synthesis and handling in fume hoods to mitigate dust exposure .

Advanced Research Questions

Q. How can in-situ spectroscopic methods resolve mechanistic uncertainties in zirconium(IV) carbonate’s decomposition pathways?

In-situ Raman or FTIR coupled with TGA can track real-time structural changes during thermal decomposition. For example:

  • In-situ Raman : Monitors CO₃²⁻ band shifts, clarifying whether decomposition proceeds via intermediate oxycarbonate phases (e.g., ZrOCO₃) .
  • Time-resolved XRD : Identifies transient crystalline phases during calcination. Computational modeling (DFT) can predict decomposition energetics, validated against experimental data .

Q. How should researchers address contradictions in reported solubility data for zirconium(IV) carbonate across different studies?

Discrepancies often arise from variations in synthesis conditions (e.g., pH, counterions) or characterization methods. To resolve:

  • Standardize protocols : Replicate experiments using identical precursor concentrations and aging times .
  • Cross-validate techniques : Compare solubility via ICP-OES (quantitative) and gravimetric analysis. For example, solubility in water is typically <0.1 g/L but increases in acidic media (pH <3) due to carbonate protonation .
  • Statistical analysis : Apply ANOVA to assess significance of reported differences, considering measurement uncertainties .

Q. What experimental design principles optimize zirconium(IV) carbonate’s application in novel catalytic systems?

  • Hypothesis-driven design : Use the PICO framework:
    • Population : Zr(IV) carbonate-based catalysts.
    • Intervention : Dopants (e.g., Ce, La) or support materials (e.g., SiO₂).
    • Comparison : Undoped Zr(IV) carbonate.
    • Outcome : Catalytic activity (e.g., turnover frequency in CO oxidation) .
  • High-throughput screening : Test combinatorial libraries of doped samples under controlled gas flow conditions .
  • Post-reaction characterization : Employ XPS and TEM to correlate surface composition (e.g., Zr³⁺/Zr⁴⁺ ratios) with catalytic performance .

Methodological Notes

  • Data presentation : Use tables for raw TGA mass loss (%) and graphs for kinetic analysis (e.g., Kissinger method for activation energy) .
  • Literature review : Prioritize peer-reviewed journals (e.g., Journal of Materials Chemistry) over non-specialized databases. Avoid due to reliability concerns .
  • Reproducibility : Document all synthesis parameters (e.g., stirring rate, drying time) in supplemental materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.